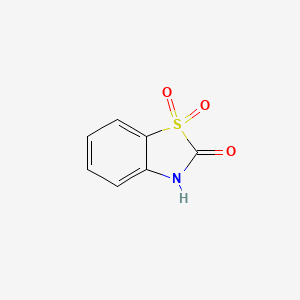
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a phenol ring substituted with an ethylcyclopentyl group and two methyl groups, making it a unique derivative of phenol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenols can be achieved through various methods, including:
Fries Rearrangement: This involves the rearrangement of phenolic esters to hydroxyaryl ketones using Lewis acids.
Bamberger Rearrangement: This method involves the rearrangement of N-phenylhydroxylamines to para-aminophenols.
Hydrolysis of Phenolic Esters or Ethers: This method involves the hydrolysis of phenolic esters or ethers to yield phenols.
Reduction of Quinones: Quinones can be reduced to phenols using reducing agents like sodium borohydride.
Industrial Production Methods
Industrial production of phenols often involves the Hock Process , where cumene (isopropylbenzene) is oxidized to cumene hydroperoxide, which is then cleaved to produce phenol and acetone .
化学反应分析
Types of Reactions
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Phenols can be reduced to cyclohexanols using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation
Major Products
Oxidation: Quinones
Reduction: Cyclohexanols
Substitution: Nitro, halo, and sulfonyl derivatives of phenol
科学研究应用
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用机制
The mechanism of action of phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- involves its interaction with various molecular targets and pathways. Phenols generally exert their effects through:
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Oxidative Stress: Phenols can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
Enzyme Inhibition: Phenols can inhibit enzymes by binding to their active sites, affecting metabolic pathways.
相似化合物的比较
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- can be compared with other similar compounds such as:
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
2,4-Dimethylphenol: A phenol derivative with two methyl groups at the 2 and 4 positions.
Cyclopentylphenol: A phenol derivative with a cyclopentyl group attached to the benzene ring.
Uniqueness
Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- is unique due to the presence of both an ethylcyclopentyl group and two methyl groups on the phenol ring, which can significantly influence its chemical reactivity and biological activity compared to other phenol derivatives .
属性
CAS 编号 |
64924-66-9 |
|---|---|
分子式 |
C15H22O |
分子量 |
218.33 g/mol |
IUPAC 名称 |
2-(1-ethylcyclopentyl)-4,6-dimethylphenol |
InChI |
InChI=1S/C15H22O/c1-4-15(7-5-6-8-15)13-10-11(2)9-12(3)14(13)16/h9-10,16H,4-8H2,1-3H3 |
InChI 键 |
JEDRDNRBDGFAHS-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCCC1)C2=CC(=CC(=C2O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
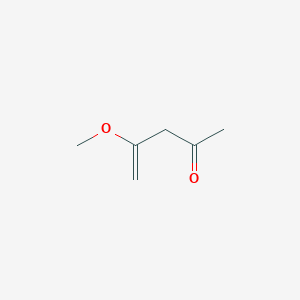
![Benzene, 1,1'-[2-methyl-2-(phenylthio)cyclopropylidene]bis-](/img/structure/B13805989.png)
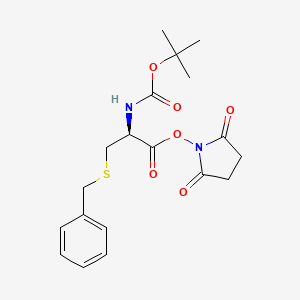
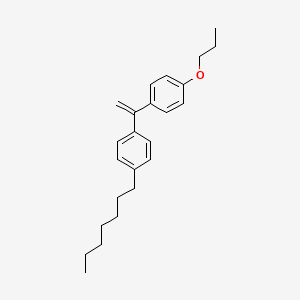
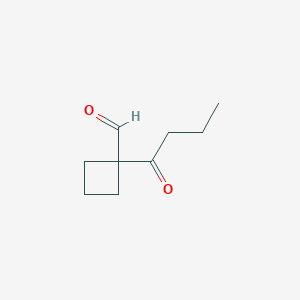
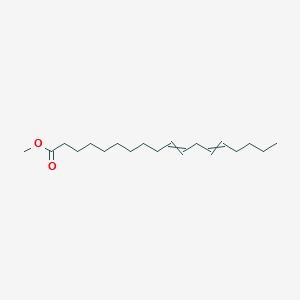

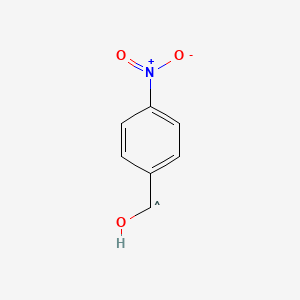
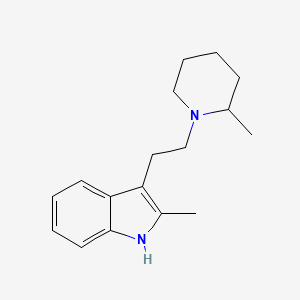
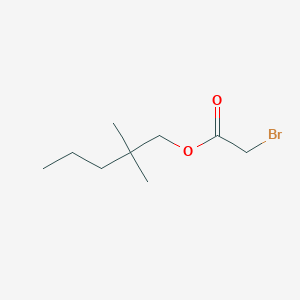
![3,7-Methano-1H-pyrrolo[2,1-C][1,4]oxazine](/img/structure/B13806021.png)
